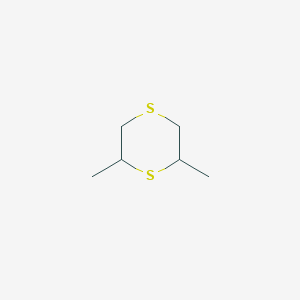

2,6-Dimethyl-1,4-Dithiane

Description

Overview of 1,4-Dithianes in Contemporary Organic Synthesis

1,4-Dithianes are heterocyclic compounds featuring a six-membered ring containing two sulfur atoms at the 1 and 4 positions. solubilityofthings.com While not as extensively studied as their 1,3-dithiane (B146892) isomers, 1,4-dithianes and their derivatives are recognized as valuable building blocks in modern organic synthesis. beilstein-journals.orgnih.gov They serve as versatile C2-synthons, meaning they can be used to introduce a two-carbon unit into a molecule. nih.gov This utility stems from the ability to chemoselectively cleave or reduce the sulfur-containing ring. nih.gov

The synthetic applications of 1,4-dithianes are varied. They can be involved in the formation of complex molecular architectures, including lipids and carbohydrates. beilstein-journals.org The reactivity of the 1,4-dithiane (B1222100) ring can be harnessed for the controlled synthesis of carbon-carbon bonds. beilstein-journals.orgnih.gov Furthermore, recent research has demonstrated their potential as substrates in photoredox-catalyzed reactions, opening up new avenues for bond formation. nih.gov

The parent compound, 1,4-dithiane, is commercially available but its direct functionalization can be challenging. beilstein-journals.org However, a range of derivatives, including unsaturated and oxidized versions, have been developed to expand their synthetic utility. nih.gov For instance, the commercially available 1,4-dithiane-2,5-diol (B140307) is a key precursor for the synthesis of 1,4-dithiin. beilstein-journals.orgnih.gov Additionally, the dimethyl derivative, dimethipin, has been commercialized as a defoliating herbicide. beilstein-journals.orgnih.gov

| Property | Description | Source |

| Structure | Six-membered ring with two sulfur atoms at positions 1 and 4. | solubilityofthings.comwikipedia.org |

| Synthetic Role | Versatile C2-building blocks in organic synthesis. | beilstein-journals.orgnih.gov |

| Applications | Synthesis of complex molecules like lipids and carbohydrates. | beilstein-journals.org |

| Reactivity | Can undergo chemoselective cleavage or reduction. | nih.gov |

| Derivatives | Unsaturated and oxidized forms expand synthetic applications. | nih.gov |

Academic Context of 2,6-Dimethyl-1,4-Dithiane as a Distinctive 1,4-Dithiane Derivative

This compound stands out as a specific derivative within the 1,4-dithiane family, drawing academic interest due to its presence in natural products and its stereochemical properties. One of the notable occurrences of this compound is in aged garlic extract (AGE), where it has been identified as a contributor to the acidic odor. acs.orgnih.govconsensus.app Research has shown that AGE contains all stereoisomers of this compound. acs.orgnih.gov

The presence of two methyl groups at the 2 and 6 positions of the 1,4-dithiane ring introduces chirality, leading to the existence of multiple stereoisomers. This stereochemical complexity makes it an interesting subject for synthesis and conformational analysis. The synthesis of specific stereoisomers of related substituted dithianes has been a focus of research, often employing them as building blocks for creating larger, stereochemically defined molecules. diva-portal.orgoup.com

Structure

3D Structure

Properties

CAS No. |

72033-36-4 |

|---|---|

Molecular Formula |

C6H12S2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

2,6-dimethyl-1,4-dithiane |

InChI |

InChI=1S/C6H12S2/c1-5-3-7-4-6(2)8-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

VUMHVPHHEVBMOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSCC(S1)C |

Origin of Product |

United States |

Stereochemical and Conformational Dynamics of 2,6 Dimethyl 1,4 Dithiane Systems

Chirality and Diastereoisomerism in Methylated Dithianes

The presence of two stereocenters at the C2 and C6 positions in 2,6-dimethyl-1,4-dithiane gives rise to stereoisomerism. Specifically, cis and trans diastereomers are possible. libretexts.org In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers ((2R,6S)- and (2S,6R)- for the cis isomer, which is a meso compound if the substituents are identical, and (2R,6R)- and (2S,6S)- for the trans isomer).

The stereoisomeric composition can significantly influence the physical and chemical properties of the compound. For instance, in related 1,4-dithiane (B1222100) derivatives, the isolation of different crystalline forms has been attributed to the presence of cis-trans isomers. asianpubs.org The characterization and separation of these isomers are crucial for understanding their distinct reactivity and biological activity.

Conformational Analysis: Chair and Twist Conformations

Like other six-membered rings, this compound can adopt several conformations, with the chair and twist-boat forms being the most significant. The parent 1,4-dithiane ring has been shown through computational studies to have the chair conformation as the most stable, with the twist-boat (or simply twist) conformation being a higher-energy local minimum. nih.govscispace.com The energy difference between the chair and the 1,4-twist conformer is approximately 4.85 kcal/mol. nih.gov

The chair form is generally more stable than the twist or boat conformations in 1,4-dithiane systems. researchgate.net The interconversion between these conformations, known as ring inversion, proceeds through higher-energy transition states. For the parent 1,4-dithiane, the transition state for the interconversion of the enantiomers of the 1,4-twist conformer is a 1,4-boat structure, which is significantly higher in energy than both the chair and twist forms. nih.gov The introduction of methyl groups at the 2 and 6 positions adds another layer of complexity to the conformational landscape, influencing the relative energies of the different conformers and the barriers to interconversion. In some highly substituted cyclohexanes, severe steric strain can even force the molecule to adopt a twist-boat conformation over the typically more stable chair form. youtube.com

Stereoelectronic Effects Governing Conformational Preference

Stereoelectronic effects, which involve the interaction of electron orbitals, play a critical role in determining the most stable conformation of this compound. These effects can sometimes override steric considerations.

Anomeric Effects in 1,4-Dithiane Derivatives

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to prefer an axial orientation over the sterically less hindered equatorial position. scripps.edursc.org This effect is a result of a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital (σ*) of the C-substituent bond. In dithiane systems, the anomeric effect is particularly pronounced and shows a greater preference for axial substituents compared to their dioxane counterparts. scripps.eduoup.com This is attributed to the longer C-S bonds, which help to alleviate 1,3-diaxial interactions that would otherwise destabilize the axial conformer. scripps.eduoup.com Studies on various 1,4-dithiane derivatives have confirmed the significant influence of the anomeric effect on their conformational equilibrium. cdnsciencepub.comtandfonline.comacs.org

Influence of Substituent Orientation (Axial vs. Equatorial) on Stability

The orientation of the methyl groups in this compound has a profound impact on the molecule's stability. In monosubstituted cyclohexanes, a substituent generally prefers the equatorial position to minimize steric hindrance with axial hydrogens. rsc.org However, in heterocyclic systems like 1,4-dithiane, the interplay between steric and stereoelectronic effects is more complex.

For the methyl groups in this compound, the diequatorial conformation of the trans isomer is generally expected to be the most stable due to minimized steric interactions. However, the anomeric effect can favor axial positioning of substituents. The relative stability of the diaxial versus diequatorial conformations of the cis isomer, and the trans isomer, will depend on the balance between these opposing forces. The gauche effect, a stereoelectronic preference for a gauche arrangement of vicinal electronegative substituents, can also influence conformational stability. wikipedia.org

Computational Approaches to Conformational Equilibria

Computational chemistry provides powerful tools for investigating the conformational equilibria of molecules like this compound. researchgate.netresearchgate.net Methods such as ab initio molecular orbital theory and density functional theory (DFT) are employed to calculate the geometries, relative energies, and thermodynamic properties of different conformers. nih.govacs.org These calculations can accurately predict the most stable conformations and the energy barriers for interconversion.

For example, computational studies on 2,5-dimethyl-1,4-dithiane-2,5-diol (B36285) and its derivatives have been performed using DFT methods (B3LYP and M06-2X) and Natural Bond Orbital (NBO) analysis to investigate conformational behaviors and stereoelectronic effects. researchgate.netgrafiati.combenthamdirect.combenthamdirect.com These studies have quantified the stabilization energies associated with electron delocalization, such as the anomeric effect, and have helped to rationalize the observed conformational preferences. grafiati.combenthamdirect.combenthamdirect.com Similar computational approaches applied to this compound can provide detailed insights into its conformational landscape.

Below is a table summarizing the relative energies of different conformations of the parent 1,4-dithiane molecule based on computational studies.

| Conformation | Relative Energy (kcal/mol) | Computational Method |

| Chair | 0.00 | Ab initio, DFT nih.gov |

| 1,4-Twist | 4.85 | Ab initio nih.gov |

| 1,4-Boat (Transition State) | 9.53 - 10.5 | Ab initio, DFT nih.gov |

Table 1: Relative Energies of 1,4-Dithiane Conformations

This data highlights the significant energy penalty associated with deviating from the stable chair conformation. The application of these computational techniques to this compound would allow for a precise quantification of the influence of the methyl substituents on the conformational energies.

Reactivity and Advanced Reaction Mechanisms of 2,6 Dimethyl 1,4 Dithiane Derivatives

Carbon-Sulfur Bond Activation and Cleavage

The carbon-sulfur (C-S) bond in dithiane rings, while generally stable, can be selectively activated and cleaved under specific conditions, providing a powerful tool for molecular construction. dicp.ac.cn Transition-metal catalysis and photocatalysis have emerged as key strategies for achieving controlled C-S bond scission. dicp.ac.cnnih.gov These methods often proceed under mild conditions and can offer high chemoselectivity, enabling the transformation of thioethers and their derivatives into more complex structures. unipr.itrsc.org

The oxidative reactivity of 1,4-dithiane (B1222100) derivatives can be controlled to achieve regioselective transformations. Under visible-light photoredox catalysis, the choice of base has been shown to direct the reaction of cyclic dithioacetals towards either sulfoxidation or a unique rearrangement involving C-S bond cleavage. chemrxiv.org For instance, the oxidative rearrangement of dithiolanes and dithianes can lead to the formation of disulfide-linked-dithioesters. chemrxiv.orgresearchgate.net This reactivity highlights the potential for selective manipulation of the dithiane core, where specific C-S bonds can be targeted based on the reaction environment. While partial oxidation of 1,4-dithianes can lead to mixtures of sulfoxides, specific reagents and conditions can favor particular outcomes. beilstein-journals.org Pummerer-type chemistry, following the oxidation of a ring sulfur atom, provides another route to decorate the carbon atoms within the dithiane ring. beilstein-journals.org

Visible-light photoredox catalysis has proven to be a particularly effective strategy for the controlled cleavage of C-S bonds in thioacetals and thioketals. nih.govresearchgate.net This approach can generate valuable carbon-centered radicals from C-S bond scission, which can then participate in a variety of bond-forming reactions. nih.gov Protocols using molecular iodine as a photocatalyst in the presence of oxygen as a terminal oxidant have been developed for the efficient cleavage of the dithiane protective group, proceeding with low catalyst loadings and high chemical yields. researchgate.net

Recent studies have demonstrated that photoredox-catalyzed reactions can facilitate the use of 1,4-dithianes as viable substrates in C-H alkylation and heteroarylation reactions. beilstein-journals.orgbeilstein-journals.org These transformations proceed through a sulfur-stabilized carbon radical intermediate derived from the 1,4-dithiane, opening pathways for free radical-type cross-couplings. nih.govbeilstein-journals.org An electrochemical, radical-mediated strategy has also been reported for the selective activation of C(sp³)–S bonds under catalyst- and oxidant-free conditions, successfully converting 1,3-dithiane (B146892) into a ring-opened product through the cleavage of two C-S bonds. rsc.org

| Dithiane Substrate | Reaction Type | Conditions | Product Type | Reference |

|---|---|---|---|---|

| General Thioacetals/Thioketals | Photocatalytic Cleavage | Visible light, I2 (photocatalyst), O2 (oxidant) | Corresponding carbonyl compounds | researchgate.net |

| 1,4-Dithiane | Photoredox C-H Alkylation | Photoredox catalyst, light | C-H functionalized 1,4-dithianes | beilstein-journals.orgbeilstein-journals.org |

| Dithiolanes/Dithianes | Regioselective Oxidative Rearrangement | Visible light, photoredox catalyst, specific base | Disulfide-linked-dithioesters | chemrxiv.org |

| 1,3-Dithiane | Electrochemical C-S Activation | Electrolysis, catalyst- and oxidant-free | Ring-opened disulfide product | rsc.org |

Nucleophilic Reactivity and Umpolung Chemistry in Dithianes

The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, and dithianes are classic reagents for achieving this transformation. egyankosh.ac.inrjstonline.com Typically, a carbonyl carbon is electrophilic. By converting a carbonyl compound into a dithiane, the corresponding carbon atom can be deprotonated to form a stabilized carbanion, which then acts as a nucleophile—effectively an acyl anion equivalent. organic-chemistry.orgwikipedia.orgddugu.ac.in This strategy, famously developed by Corey and Seebach using 1,3-dithianes, allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional reactivity patterns. organic-chemistry.orgrsc.org

The archetypal example of dithiane umpolung involves the deprotonation of a 1,3-dithiane at the C-2 position using a strong base like n-butyllithium (n-BuLi). organic-chemistry.orgddugu.ac.in The resulting 2-lithio-1,3-dithiane is a potent nucleophile that readily reacts with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones. rjstonline.comorganic-chemistry.org Subsequent hydrolysis of the dithiane group unmasks the carbonyl functionality, yielding α-substituted ketones or aldehydes. ddugu.ac.in

However, applying this chemistry to the parent 1,4-dithiane is challenging. The lithiation of a C-H bond on the fully saturated 1,4-dithiane ring is often followed by a rapid β-fragmentation pathway, which severely limits its utility as a synthetic building block. nih.govbeilstein-journals.org The higher intrinsic reactivity of the generated alkyllithium species in the saturated 1,4-dithiane system contributes to this faster ring fragmentation compared to more stable unsaturated analogs. nih.govbeilstein-journals.org Consequently, alternative methods for the functionalization of 1,4-dithianes, such as transition-metal-catalyzed C-H activation or photoredox-mediated processes, have become more attractive. beilstein-journals.orgbeilstein-journals.orgrsc.org

| Dithiane Type | Reaction | Reagents | Electrophile Examples | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3-Dithiane | Corey-Seebach Reaction | 1. n-BuLi, THF; 2. Electrophile; 3. Hydrolysis (e.g., HgCl2) | Alkyl halides, epoxides, carbonyls | Ketones, α-hydroxy ketones | organic-chemistry.orgddugu.ac.in |

| Alkyl Dithianes | Rh(III)-catalyzed Amidation | [Cp*Rh(III)], Dioxazolone | Dioxazolone (amidation agent) | 1,3-Aminoaldehyde derivatives | rsc.org |

| Dithiane-2-carboxylate | Photoredox Radical Addition | Ir(III) photocatalyst, light | Michael acceptors (enones, enoates) | Dithiane-functionalized adducts | rsc.org |

The primary limitation in the umpolung chemistry of saturated 1,4-dithianes is their propensity to undergo β-fragmentation upon metalation. nih.govbeilstein-journals.org When a carbon atom in the 1,4-dithiane ring is lithiated, the resulting organolithium species is unstable. beilstein-journals.org The conformation of the ring can align the carbon-lithium bond with an adjacent C-S bond in an anti-periplanar arrangement. This geometry facilitates a β-elimination-type mechanism, similar to a Grob-type fragmentation. beilstein-journals.org The process involves the cleavage of the C-S bond and the expulsion of an alkenylsulfide anion, leading to ring opening. beilstein-journals.orgbeilstein-journals.org This fragmentation is often swift and occurs even at low temperatures, preventing the successful trapping of the lithiated intermediate with most electrophiles and limiting the synthetic utility of this approach for 1,4-dithianes. nih.govbeilstein-journals.org

Cycloaddition Reactions Involving Dithiane Scaffolds

Dithiane derivatives can participate in a variety of cycloaddition reactions, serving as versatile components for the construction of complex cyclic and heterocyclic systems. nih.govbeilstein-journals.org These reactions leverage the electronic properties and conformational features of the dithiane ring to control the stereochemistry and regiochemistry of the cycloaddition.

For example, a base-promoted [4+2] cycloaddition between alkynyl 1,3-dithianes and chalcones has been developed to synthesize highly functionalized pyran derivatives. rsc.orgrsc.org In this reaction, the deprotonated alkynyl dithiane acts as a four-atom component. rsc.org Furthermore, 1,4-dithiane-fused systems have been employed in [4+3] and [3+2] cycloadditions. Allyl cations derived from 5,6-dihydro-1,4-dithiin-2-ylmethanol act as stabilized three-carbon (C3-π) synthons that readily react with dienes in [4+3] cycloadditions or with other partners in dearomative [3+2] cycloadditions to form complex polycyclic structures. beilstein-journals.orgbeilstein-journals.org Dithiane moieties have also been used in [3+2] cycloaddition tactics with imines to afford dihydropyrrole and pyrrole (B145914) derivatives. acs.org These examples demonstrate the utility of the dithiane scaffold not just as a protective group or umpolung reagent, but as an active participant in powerful ring-forming reactions.

| Dithiane Derivative | Reaction Type | Reaction Partner | Product | Reference |

|---|---|---|---|---|

| Alkynyl 1,3-dithiane | [4+2] Cycloaddition | Chalcone (α,β-unsaturated ketone) | Polysubstituted pyran | rsc.orgrsc.org |

| 5,6-Dihydro-1,4-dithiin-fused allyl cation | [4+3] Cycloaddition | Diene (e.g., abietic acid) | Cyclopentannulated product | beilstein-journals.orgbeilstein-journals.org |

| 5,6-Dihydro-1,4-dithiin-fused allyl alcohol | [3+2] Cycloaddition | Unprotected indole | Dearomatized polycycle | beilstein-journals.orgbeilstein-journals.org |

| Dithiane (general) | [3+2] Cycloaddition | N-Boc imine | Dihydropyrrole | acs.org |

Oxidation Pathways of Sulfur Centers in Dithianes

The sulfur atoms in the 1,4-dithiane ring can be oxidized to various states, including sulfoxides and sulfones. beilstein-journals.org The oxidation of 1,4-dithiane itself can be challenging, but the oxidation of its unsaturated analogue, 5,6-dihydro-1,4-dithiin, to the fully unsaturated 1,4-dithiin is more straightforward. beilstein-journals.org The resulting 1,4-dithiin can then be further oxidized to the corresponding tetraoxide using excess perbenzoic acid. beilstein-journals.org The dimethyl derivative of 1,4-dithiin-1,1,4,4-tetraoxide, known as dimethipin, has been commercialized as a defoliating herbicide. beilstein-journals.orgnist.gov

Partial oxidation of 1,4-dithianes is also possible but often leads to a mixture of sulfoxide (B87167) products, including both cis- and trans-stereoisomers. beilstein-journals.org The choice of oxidizing agent can influence the product distribution. For example, oxidation of a conformationally constrained dithiane derivative with stoichiometric amounts of periodate (B1199274) leads exclusively to the formation of bissulfoxides, whereas permanganate (B83412) preferentially yields sulfones. researchgate.net Hydrogen peroxide and meta-chloroperbenzoic acid tend to produce a less specific mixture of oxidized products. researchgate.net

Deprotection and Regeneration Strategies for Carbonyl Equivalents

1,4-Dithianes are utilized as protecting groups for carbonyl compounds, functioning as acyl anion equivalents. beilstein-journals.org The removal of this protecting group to regenerate the carbonyl functionality is a crucial step in many synthetic sequences. beilstein-journals.orgresearchgate.net While the deprotection of the related 1,3-dithianes is notoriously difficult, numerous methods have been developed for this transformation. beilstein-journals.orgresearchgate.net

One effective method for the deprotection of 1,3-dithianes and 1,3-dithiolanes involves the use of cupric nitrate (B79036) supported on silica (B1680970) gel. oup.com This reagent can efficiently regenerate a variety of aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones in excellent yields under mild conditions. oup.comtandfonline.com The reaction is often carried out at room temperature or with gentle heating. oup.com Other reagents, such as antimony pentachloride, have also been employed, proceeding via a single electron transfer mechanism. researchgate.net

Table 2: Deprotection of Dithianes to Carbonyl Compounds using Cu(NO₃)₂/Silica Gel

| Substrate (Dithiane of) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 25 | 30 | 95 | oup.com |

| p-Chlorobenzaldehyde | 25 | 10 | 93 | oup.com |

| Cinnamaldehyde | 25 | 50 | 94 | oup.com |

| Acetophenone | 25 | 60 | 95 | oup.com |

| Benzophenone | 25 | 30 | 97 | oup.com |

Direct C-H Functionalization and Cross-Coupling Reactions

Direct C-H functionalization of 1,4-dithianes has emerged as a powerful tool for forming carbon-carbon bonds. beilstein-journals.org Photoredox-catalyzed thioether (C–H) alkylation and heteroarylation reactions have demonstrated that 1,4-dithianes are viable substrates in these transformations. beilstein-journals.org These reactions proceed through a sulfur-stabilized carbon radical intermediate, opening avenues for various free radical-type cross-coupling reactions. beilstein-journals.org

For unsaturated 1,4-dithiins, metalation reactions using turbo-Hauser-type bases allow for selective magnesiation or zincation at relatively mild temperatures. beilstein-journals.org The resulting organozinc derivatives are stable and can be used in palladium-catalyzed cross-coupling reactions at room temperature, acting as pseudo-heteroarylzinc reagents. beilstein-journals.org This methodology enables the functionalization of the dithiin ring while preserving its structure. beilstein-journals.org

Ketene (B1206846) dithioacetals, which can be derived from dithiane chemistry, also undergo direct vinyl C-H functionalization. For instance, the cross-coupling of the α-C–H bond to form new C–C and C–O bonds has been achieved using various transition-metal catalysts. nih.gov Metal-free approaches have also been developed for reactions like phosphorylation and thiocyanation of the vinyl C-H bond in ketene dithioacetals. nih.gov

Computational and Theoretical Investigations of 2,6 Dimethyl 1,4 Dithiane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 2,6-dimethyl-1,4-dithiane systems. ekb.egmdpi.com DFT methods are used to determine optimized molecular structures, electronic properties, and to explore reaction mechanisms. ekb.egmdpi.combenthamscience.com

Geometry Optimization and Structural Parameter Determination

A fundamental application of DFT in the study of this compound is the optimization of its molecular geometry. benthamscience.com This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For instance, studies have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311+G**, to fully optimize the structures of various conformers of this compound derivatives. researchgate.net These calculations have confirmed that chair conformations are generally more stable than twist-boat forms. researchgate.net

The optimized geometries provide crucial structural parameters such as bond lengths, bond angles, and dihedral angles. For example, in derivatives like trans-4,6-dimethyl-1,3-thioxane, DFT calculations have been used to determine these parameters for different conformers. researchgate.net These theoretical values can then be compared with experimental data, often showing excellent agreement. chemrevlett.com

Below is a table showcasing typical structural parameters that can be determined for this compound conformers using DFT.

| Parameter | Description | Typical Value Range (Å or degrees) |

| C-S Bond Length | The distance between carbon and sulfur atoms in the dithiane ring. | 1.80 - 1.85 Å |

| C-C Bond Length | The distance between carbon atoms in the dithiane ring. | 1.52 - 1.55 Å |

| C-H Bond Length | The distance between carbon and hydrogen atoms. | 1.08 - 1.10 Å |

| C-S-C Bond Angle | The angle formed by two carbon atoms and a sulfur atom in the ring. | 98 - 102° |

| S-C-C Bond Angle | The angle formed by a sulfur atom and two carbon atoms in the ring. | 110 - 114° |

| Dihedral Angles | Angles defining the ring's conformation (e.g., chair, boat). | Varies significantly with conformation. |

Electronic Structure Analysis (FMO, MEP)

DFT calculations are also instrumental in analyzing the electronic structure of this compound systems. Key analyses include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. benthamscience.comchemrevlett.com

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. benthamscience.comchemrevlett.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. grafiati.com For derivatives of this compound, FMO analysis helps in identifying the active electrophilic and nucleophilic centers. benthamdirect.comingentaconnect.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. benthamscience.comchemrevlett.com These maps are used to predict sites for electrophilic and nucleophilic attack. grafiati.comingentaconnect.com In MEPs, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

The following table summarizes the insights gained from FMO and MEP analyses.

| Analysis | Information Provided | Significance for this compound |

| HOMO Energy | Electron-donating ability | Identifies nucleophilic sites. |

| LUMO Energy | Electron-accepting ability | Identifies electrophilic sites. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap suggests higher reactivity. grafiati.com |

| MEP Map | 3D charge distribution | Visually identifies reactive sites for chemical reactions. benthamscience.comchemrevlett.com |

Reaction Mechanism Elucidation using DFT

DFT is a valuable tool for elucidating the mechanisms of reactions involving this compound and its derivatives. chemrevlett.com By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. For instance, theoretical investigations have explored the reaction between 1,4-dithiane-2,5-diol (B140307) and azomethine imines, shedding light on the mechanisms and diastereoselectivity of the process. chemrevlett.com These studies involve locating transition state structures and calculating activation energies, which are crucial for understanding the kinetics and feasibility of a reaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding and orbital interactions within a molecule. researchgate.net It provides a detailed picture of electron delocalization, which is crucial for understanding the structure, stability, and reactivity of this compound systems. researchgate.netbenthamdirect.com

Quantifying Stereoelectronic Interactions and Stability

NBO analysis is particularly effective in quantifying stereoelectronic interactions, such as the anomeric effect, which significantly influence the conformational preferences and reactivity of heterocyclic compounds. researchgate.netresearchgate.net These interactions involve the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

The table below illustrates the type of data obtained from NBO analysis to quantify stereoelectronic effects.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Significance |

| LP(S) | σ(C-H) | Varies | Indicates hyperconjugative interactions influencing C-H bond properties. |

| LP(X) | σ(S-C) | Varies | Quantifies the anomeric effect, influencing conformational stability. researchgate.netingentaconnect.com |

| σ(C-H) | σ*(C-S) | Varies | Reflects hyperconjugation that can affect bond lengths and reactivity. |

Orbital Population and Electron Transfer Studies

NBO analysis also provides information on orbital populations and charge transfer within the molecule. benthamdirect.com By examining the occupancy of natural bond orbitals, one can understand how electrons are distributed in bonds and lone pairs. This is essential for characterizing the electronic nature of different parts of the molecule.

Thermodynamic and Kinetic Studies of Dithiane Interconversions

The thermodynamic stability and kinetic barriers of interconversion between stereoisomers and conformers of this compound are governed by the conformational dynamics of the 1,4-dithiane (B1222100) ring. While specific, detailed computational studies focusing exclusively on the 2,6-dimethyl substituted system are not extensively available in the surveyed literature, the behavior of this compound can be understood by examining the principles derived from the parent 1,4-dithiane system and related substituted heterocycles.

The 1,4-dithiane ring primarily exists in a chair conformation, which is in equilibrium with higher-energy twist-boat forms. For the unsubstituted 1,4-dithiane, computational studies have shown that the twist-boat conformation is significantly less stable than the chair form. For instance, calculations at the MP2/6-31G(d) level indicate the 1,4-twist-boat is 4.79 kcal/mol less stable than the chair conformation. The introduction of methyl groups at the 2- and 6-positions creates two distinct stereoisomers, cis-2,6-dimethyl-1,4-dithiane and trans-2,6-dimethyl-1,4-dithiane, each with its own conformational landscape.

Thermodynamic Considerations

The relative stability of the various conformers is determined by the interplay of steric and electronic effects. For the trans-isomer, a conformational equilibrium exists between a diequatorial (ee) and a diaxial (aa) chair form. Generally, for substituted cyclohexanes, equatorial positions are favored to minimize steric strain. This principle holds for dithianes, suggesting the diequatorial conformer of the trans-isomer is the most stable thermodynamic product. The diaxial conformer would experience significant destabilizing 1,3-diaxial interactions between the axial methyl groups and the axial hydrogen atoms or lone pairs on the sulfur atoms within the ring.

The cis-isomer exists in a single chair conformation where one methyl group is in an axial position and the other is in an equatorial position (ae). This conformer is chiral and its ring inversion leads to its enantiomer (ea), which is energetically identical. The stability of the cis (ae) conformer is expected to be intermediate between the trans-diequatorial (ee) and trans-diaxial (aa) conformers.

The following table conceptually outlines the key conformers and their expected relative stabilities.

Interactive Table: Conformational Analysis of this compound Isomers (Note: The relative energy values are illustrative, based on general stereochemical principles, as specific computational data for this compound were not found in the reviewed literature.)

| Isomer | Conformer | Methyl Group Orientations | Expected Relative Stability | Key Interactions |

| trans | Chair (ee) | Diequatorial | Most Stable | Minimal steric strain |

| trans | Chair (aa) | Diaxial | Least Stable | Significant 1,3-diaxial steric strain |

| cis | Chair (ae) | Axial, Equatorial | Intermediate | One gauche-butane interaction |

Kinetic Studies

The primary interconversion pathway for the 1,4-dithiane ring is through ring inversion, which interconverts the chair and twist forms. For trans-2,6-dimethyl-1,4-dithiane, this process allows the interconversion between the diequatorial and diaxial chair conformations. For the cis-isomer, ring inversion converts the molecule into its mirror image.

The kinetic barrier, or activation energy (ΔG‡), for this process determines the rate of interconversion. While specific kinetic data for this compound is not available, studies on related substituted 1,4-dithianes provide insight into the expected magnitude of this barrier. For example, the ring interconversion barrier for cis-2,3-dipropyl-1,4-dithiane has been determined to be 11.2 kcal/mol. researchgate.net It is anticipated that the barrier for this compound would be of a similar order of magnitude, allowing for rapid interconversion between the conformers at room temperature.

The following table summarizes the key kinetic process for the chair conformations.

Interactive Table: Kinetic Parameters of Chair-Chair Interconversion (Note: The activation energy value is an estimate based on analogous compounds and is not from a direct study of this compound.)

| Isomer | Interconversion Process | Expected Activation Energy (ΔG‡) | Outcome |

| trans | Chair (ee) ⇌ Chair (aa) | ~11 kcal/mol | Equilibrium between conformers |

| cis | Chair (ae) ⇌ Chair (ea) | ~11 kcal/mol | Enantiomeric interconversion |

Advanced Synthetic Utility and Applications in Complex Molecular Architectures

2,6-Dimethyl-1,4-Dithiane as a C2-Synthon

In principle, 1,4-dithianes can serve as C2-synthons, providing a two-carbon unit for the elaboration of molecular frameworks. This versatility is based on the potential to functionalize the dithiane ring and then chemoselectively cleave or reduce the carbon-sulfur bonds to unveil the incorporated two-carbon fragment. nih.gov

However, the application of saturated 1,4-dithianes like this compound in this capacity faces significant challenges. A primary issue is the propensity for β-fragmentation upon attempts to form an anion adjacent to a sulfur atom, which can hamper straightforward derivatization. nih.gov This reactivity pathway can lead to undesired side products and complicates its general use as a robust C2-building block compared to its more widely utilized 1,3-dithiane (B146892) counterparts. nih.gov

To circumvent such challenges, synthetic chemists have often turned to related unsaturated derivatives, such as 5,6-dihydro-1,4-dithiins, which are less prone to β-elimination when lithiated, thereby allowing for more controlled alkylation reactions. nih.gov While the direct utility of this compound as a C2-synthon is limited by these reactivity constraints, its role in more specialized multicomponent reactions highlights its synthetic potential.

Integration into Multi-Component Linchpin Couplings

One of the most powerful applications of dithiane derivatives is in multicomponent linchpin couplings, which allow for the rapid and efficient assembly of complex molecular fragments in a single flask. nih.gov In these processes, a dithiane anion acts as a "linchpin," sequentially connecting with two or more electrophiles. nih.gov

The substitution pattern of the dithiane anion is a critical factor that dictates the reaction's stereochemical outcome, particularly in reactions with vinyl epoxides. nih.gov The methyl groups in this compound impart significant steric bulk, creating what is known as a sterically encumbered dithiane anion. This steric hindrance plays a decisive role in the regioselectivity of the epoxide ring-opening.

Research has shown that sterically unencumbered dithiane anions typically react with vinyl epoxides via an S({N})2 pathway. In contrast, sterically encumbered anions, such as that derived from this compound, primarily lead to S({N})2' adducts. nih.gov This shift in reactivity provides a valuable tool for controlling the synthesis of specific isomers.

Table 1: Influence of Dithiane Anion Sterics on Reaction with Vinyl Epoxides

| Dithiane Anion Type | Dominant Reaction Pathway | Product Type |

|---|---|---|

| Sterically Unencumbered | S({N})2 | 1,2-adduct |

This controlled, stereospecific reactivity makes this compound a valuable component in the strategic assembly of highly functionalized intermediates destined for the synthesis of complex natural products and other advanced molecular architectures. nih.gov

Role in the Construction of Sulfur-Containing Heterocycles

While sulfur-containing heterocycles are of great interest in medicinal and materials chemistry, the use of this compound as a direct precursor for the synthesis of other sulfur-containing ring systems is not well-documented in the scientific literature. Synthetic strategies for sulfur heterocycles often rely on more versatile or reactive starting materials.

For instance, a related compound, 1,4-dithiane-2,5-diol (B140307), is widely used as a stable and convenient source of 2-mercaptoacetaldehyde. researchgate.net This in situ generation of a bifunctional intermediate allows it to participate in a wide array of cascade reactions to form thiophenes, thiazolidines, and other complex heterocyclic frameworks. researchgate.net However, similar reactivity involving the transformation of the this compound ring itself into a different heterocycle has not been established as a general synthetic method.

Catalytic Applications in Organic Transformations

The application of this compound in a catalytic capacity for organic transformations is not a recognized area of its utility. While organosulfur compounds can sometimes act as ligands for transition metal catalysts, there is no significant body of research demonstrating that this compound or its metal complexes are effective catalysts for mainstream organic reactions. The development of catalysts often focuses on ligands that can fine-tune the electronic and steric properties of a metal center, and in this context, this compound has not been widely explored or adopted. mdpi.com

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. nist.gov It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule. For 2,6-Dimethyl-1,4-Dithiane, which has two stereocenters at the C2 and C6 positions, NMR is essential to distinguish between the cis and trans diastereomers.

Research has identified this compound, along with its stereoisomers, as a component in natural products like aged garlic extract. cdnsciencepub.com In such studies, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., ¹H-¹H COSY) NMR experiments are employed to confirm the compound's structure. cdnsciencepub.com

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ), signal splitting (multiplicity), and coupling constants (J) are key parameters.

¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the methyl carbons and the methine carbons are particularly diagnostic. chemrevlett.com

2D NMR techniques , such as Correlation Spectroscopy (COSY), establish proton-proton coupling networks, confirming which protons are adjacent in the molecular structure. nist.gov For this compound, a COSY spectrum would show correlations between the methyl protons and the proton at the adjacent methine position (C2 or C6), as well as between the methine proton and the methylene (B1212753) protons of the dithiane ring.

The expected NMR data for this compound, based on its structure, is summarized below.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | 1.2 - 1.5 | Doublet | Protons of the two methyl (-CH₃) groups |

| ¹H | 2.5 - 3.0 | Multiplet | Methylene (-CH₂-) protons at C3 and C5 |

| ¹H | 3.0 - 3.5 | Multiplet | Methine (-CH-) protons at C2 and C6 |

| ¹³C | 20 - 25 | - | Carbons of the two methyl (-CH₃) groups |

| ¹³C | 30 - 35 | - | Methylene (-CH₂-) carbons at C3 and C5 |

| ¹³C | 35 - 45 | - | Methine (-CH-) carbons at C2 and C6 |

This table represents generalized expected values. Actual chemical shifts can vary based on the solvent and the specific stereoisomer (cis/trans).

Computational Prediction of NMR Parameters

In cases where multiple stereoisomers are possible, or when experimental data is ambiguous, computational chemistry provides a powerful tool for structural assignment. researchgate.net The prediction of NMR parameters, such as chemical shifts and coupling constants, using methods like Density Functional Theory (DFT) has become a standard practice in structural elucidation. researchgate.net

The process for this compound would involve:

Generating the 3D coordinates for all possible stereoisomers (i.e., cis-(2R,6S) and the two enantiomeric trans forms, (2R,6R) and (2S,6S)).

Performing a conformational search for each isomer to find the lowest energy conformers.

Calculating the NMR shielding constants for these low-energy conformers using a suitable level of theory (e.g., GIAO-DFT). researchgate.net

Averaging the calculated shielding constants for each isomer, weighted by the Boltzmann population of their respective conformers.

Comparing the resulting calculated chemical shifts with the experimental data. Statistical methods, such as the DP4 probability analysis, are often used to provide a quantitative measure of confidence in the structural assignment.

This computational approach allows researchers to confidently assign the relative and absolute stereochemistry of a target molecule by finding the best fit between theoretical predictions and experimental results. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry. For chiral molecules, analysis of a single crystal of one enantiomer allows for the unambiguous determination of its absolute configuration.

While a specific crystal structure for this compound has not been reported in the searched literature, the technique remains the gold standard for this purpose. The general procedure involves:

Growing a high-quality single crystal of the compound. For determining absolute configuration, a crystal of a single enantiomer (e.g., pure (2R,6R)-2,6-Dimethyl-1,4-Dithiane) is required.

Exposing the crystal to a beam of X-rays and collecting the resulting diffraction pattern.

Solving the structure to generate an electron density map and build a molecular model.

Refining the model to obtain the final structure. The absolute configuration can be determined using anomalous dispersion effects, typically summarized by the Flack parameter.

Studies on related compounds, such as coordination polymers of the parent 1,4-dithiane (B1222100), have confirmed that the dithiane ring typically adopts a stable chair conformation. It is expected that this compound would also exhibit a chair-like ring structure, with the methyl groups occupying either axial or equatorial positions depending on the specific stereoisomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by vibrations of its alkane-like C-H bonds and its C-S bonds. Although a published spectrum for this specific compound was not found in the search results, the expected characteristic absorption bands can be predicted.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Bond Type |

| C-H Stretch | 2850 - 2970 | sp³ C-H |

| C-H Bend | 1370 - 1470 | -CH₃ and -CH₂- |

| C-S Stretch | 600 - 800 | C-S |

The C-H stretching absorptions just below 3000 cm⁻¹ would confirm the presence of saturated carbon-hydrogen bonds. The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum. While not always prominent, its presence would be consistent with the dithiane structure.

Future Research Directions and Methodological Advancements

Exploration of Novel Reaction Pathways and Reactivity Patterns

Future investigations into 2,6-Dimethyl-1,4-Dithiane are poised to uncover unique reactivity profiles shaped by its stereoelectronic properties. The presence of methyl groups adjacent to the sulfur atoms introduces steric hindrance and alters the electron density of the heterocyclic ring, which could lead to novel reaction pathways distinct from the unsubstituted 1,4-dithiane (B1222100).

A key area for exploration will be the metalation and subsequent functionalization of the dithiane ring. While the metalation of the parent 1,4-dithiane can be challenging due to competing β-elimination reactions, the methyl substituents in the 2,6-dimethyl analogue may offer enhanced stability to lithiated intermediates. beilstein-journals.orgbeilstein-journals.org This could enable more controlled C-H functionalization, allowing for the introduction of a wide array of electrophiles. Research could focus on diastereoselective alkylation, acylation, and addition reactions to carbonyl compounds, leveraging the chiral environment created by the methyl groups.

Furthermore, the exploration of cycloaddition reactions involving this compound derivatives is a promising avenue. The parent 1,4-dithiane framework has been successfully employed in Diels-Alder and [3+2] cycloadditions, acting as a scaffold to control the stereochemical outcome of reactions. beilstein-journals.orgnih.gov Future work could investigate how the 2,6-dimethyl substitution pattern influences the facial selectivity and reactivity of dithiane-based dienes or dienophiles. The development of photoredox-catalyzed reactions also presents an opportunity to explore novel bond formations, such as C-H alkylation and arylation, generating sulfur-stabilized carbon radicals as key intermediates. beilstein-journals.orgnih.gov

Development of Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound will undoubtedly prioritize the development of environmentally benign and efficient synthetic methods. This includes not only the synthesis of the dithiane ring itself but also its use in subsequent transformations.

One major focus will be the use of alternative and safer reaction media . While many traditional organosulfur reactions are conducted in volatile organic solvents, future methodologies could explore the use of water, ionic liquids, or deep eutectic solvents. rsc.orgmdpi.com For instance, the synthesis of related sulfur heterocycles has been successfully demonstrated in water, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. mdpi.comorganic-chemistry.org

Another critical area is the development of catalytic and atom-economical reactions . This involves moving away from stoichiometric reagents towards catalytic systems that can be recycled and reused. Organocatalysis, which avoids the use of toxic and expensive metals, is a particularly attractive strategy. For example, bases like DABCO have been used to catalyze reactions involving 1,4-dithiane-2,5-diol (B140307). smolecule.com Future research could adapt such catalytic systems for reactions involving this compound. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, represent another pillar of green synthesis that could be applied to this compound, maximizing atom economy and reducing waste. rsc.orgmdpi.com

Computational Design of Tailored this compound Derivatives

Computational chemistry and molecular modeling are indispensable tools for predicting molecular properties and guiding experimental design. For this compound, computational studies can provide profound insights into its conformational preferences, reactivity, and potential applications, thereby accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of this compound. The relative energies of different chair, twist, and boat conformations, as influenced by the axial or equatorial orientation of the methyl groups, can be determined. nih.gov Such studies can elucidate the steric and electronic effects of the methyl substituents on the ring's geometry and stability. cymitquimica.com Understanding the preferred conformation is crucial for predicting the stereochemical outcome of reactions.

Computational methods can also be used to model reaction mechanisms and predict reactivity. For example, calculations can identify the transition states of potential reactions, such as metalation, electrophilic attack, or cycloadditions, providing estimates of activation barriers and reaction energetics. nih.govmdpi.com This information can help chemists select the most promising reaction conditions and substrates. Furthermore, computational screening of virtual libraries of this compound derivatives can identify candidates with specific desired properties, such as tailored electronic characteristics for use in materials science or specific binding affinities for biological targets. mdpi.com

Expanded Applications in Specialized Organic Synthesis Domains

The unique structural features of this compound suggest its potential for a range of specialized applications in organic synthesis, extending beyond its role as a simple protecting group or synthon.

One promising area is in the synthesis of biologically active molecules and pharmaceutical intermediates . Sulfur-containing heterocycles are prevalent in many drugs and agrochemicals. orientjchem.org The defined stereochemistry and potential for further functionalization of the this compound scaffold make it an attractive starting point for the synthesis of novel complex molecules with potential therapeutic or agricultural applications. For instance, related dithiane derivatives have been used in the synthesis of nucleoside analogues and peptoid structures. mdpi.combeilstein-journals.org

Another area of application is in materials science . The parent 1,4-dithiin, an unsaturated derivative of 1,4-dithiane, has been investigated for its use in redox-active materials and polymers. researchgate.net The introduction of methyl groups could be used to tune the solubility, processability, and electronic properties of such materials. Future research could explore the synthesis of polymers and macrocycles incorporating the this compound unit to create new materials with tailored optical or electronic properties. orientjchem.org The compound could also serve as a precursor for novel sulfur-containing ligands for coordination chemistry and catalysis.

Q & A

Basic Research Question: What spectroscopic techniques are recommended for characterizing 2,6-Dimethyl-1,4-Dithiane, and how should data interpretation be approached?

Answer:

Key techniques include:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C-S stretching at 600–700 cm⁻¹) and structural motifs.

- NMR Spectroscopy :

- ¹H NMR : Reveals proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, dithiane ring protons at δ 3.0–4.0 ppm).

- ¹³C NMR : Confirms carbon backbone and symmetry (e.g., methyl carbons at δ 20–25 ppm, sulfur-bound carbons at δ 35–45 ppm).

- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding interactions (e.g., Hirshfeld surface analysis for intermolecular interactions) .

Methodological Note : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Advanced Research Question: How can molecular dynamics (MD) simulations enhance the study of this compound in polymer blends or solvent systems?

Answer:

- Coarse-Grained (CG) Modeling : Refine CG parameters using atomistic simulations to predict thermodynamic properties (e.g., glass transition temperature, Tg) and blending behavior with polymers like polystyrene (PS). Validate against experimental Tg data and stress-strain curves .

- Solvent Interaction Studies : Simulate solvation effects in polar/non-polar solvents to predict stability and reactivity. Use tools like Martini force fields for complex systems.

Example : A validated CG model for poly(2,6-dimethyl-1,4-phenylene ether) (PPE) demonstrated alignment with experimental Tg and blending dynamics, a methodology adaptable to dithiane derivatives .

Basic Research Question: What are critical storage and handling protocols for this compound to ensure stability during experiments?

Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to preclude decomposition or hazardous reactions .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during handling, as recommended in chemical safety data sheets (SDS) .

Advanced Research Question: How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound across studies?

Answer:

- Multi-Technique Validation : Combine differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for decomposition profiles.

- Database Cross-Checking : Consult authoritative sources like NIST Chemistry WebBook for standardized physical/chemical data .

- Experimental Context Analysis : Assess reported conditions (e.g., purity, heating rates) to identify outliers. For example, impurities can depress melting points by 5–10°C .

Basic Research Question: What synthetic routes are feasible for this compound, and what mechanistic considerations apply?

Answer:

- Thiol-Ene Cyclization : React 1,3-butadiene with dimethyl disulfide under UV light, catalyzed by Lewis acids (e.g., BF₃).

- Oxidative Coupling : Use 2,6-dimethyl-1,4-dithiol with iodine (I₂) or peroxides to form the dithiane ring.

- Mechanistic Insight : Steric hindrance from methyl groups may slow reaction kinetics, requiring elevated temperatures (80–100°C) .

Advanced Research Question: What strategies optimize literature searches for this compound to ensure comprehensive and reliable data collection?

Answer:

- Source Prioritization : Focus on peer-reviewed journals, patents, and authoritative databases (e.g., PubMed, CAS Common Chemistry, EPA DSSTox) .

- Keyword Strategy : Use Boolean terms (e.g., "this compound AND synthesis") and IUPAC/CAS registry numbers (if available).

- Data Gap Analysis : Follow frameworks like ATSDR/NTP/EPA joint guidelines to identify and prioritize unresolved research questions (e.g., ecotoxicity, degradation pathways) .

Basic Research Question: How should researchers analyze and present experimental data on this compound to meet academic standards?

Answer:

- Statistical Rigor : Apply t-tests or ANOVA for replicate measurements; report uncertainties (e.g., ±SD).

- Graphical Standards : Use SI units, label axes clearly, and highlight key trends (e.g., Arrhenius plots for kinetic studies).

- Structural Representations : Include ChemDraw-derived structures and reaction mechanisms with proper stereochemical notation .

Advanced Research Question: What role does this compound play in modulating electrical properties of polymers, and how can this be experimentally validated?

Answer:

- Doping Studies : Incorporate dithiane derivatives into polymers (e.g., PPE) and measure conductivity changes via four-point probe techniques.

- Spectroscopic Validation : Use UV-Vis spectroscopy to track charge-transfer interactions and XPS for elemental composition analysis.

- Example : Doping poly(2,6-dimethyl-1,4-phenylene oxide) with iodine increased conductivity by 3–4 orders of magnitude, a methodology adaptable to dithiane systems .

Basic Research Question: What are the ecological toxicity assessment protocols for this compound?

Answer:

- Acute Toxicity Tests : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values.

- Degradation Studies : Perform OECD 301B (Ready Biodegradability) tests under aerobic conditions.

- Data Sources : Cross-reference with EPA Ecotox Database for analogous dithiane compounds .

Advanced Research Question: How can Hirshfeld surface analysis and DFT calculations elucidate the intermolecular interactions of this compound in crystal structures?

Answer:

- Hirshfeld Analysis : Quantify close contacts (e.g., S···H, C···S) using CrystalExplorer software.

- DFT Simulations : Optimize geometry at B3LYP/6-311+G(d,p) level to compare bond lengths/angles with XRD data.

- Case Study : A similar approach resolved hydrogen-bonding networks in dihydropyridine derivatives, confirming crystallographic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.